N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide
Description
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tetrahydronaphthalene ring system, a methoxy group, and a tetrazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-18-9-8-12(10-16(18)24-11-20-22-23-24)19(26)21-15-6-2-5-14-13(15)4-3-7-17(14)25/h3-4,7-11,15,25H,2,5-6H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZHAOWHODZKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC3=C2C=CC=C3O)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product. Techniques such as continuous flow chemistry could be employed to enhance production rates and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the tetrahydronaphthalene ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various reagents, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of fully saturated tetrahydronaphthalene derivatives.
Substitution: Introduction of different substituents on the aromatic ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as potential antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are structurally similar and have been studied for their activity as 5-HT7 receptor agents.
Indole derivatives: These compounds share structural similarities and have been investigated for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
